molecular formula C9H15ClN2O2S B1520985 N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride CAS No. 20228-51-7

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride

Katalognummer: B1520985
CAS-Nummer: 20228-51-7
Molekulargewicht: 250.75 g/mol
InChI-Schlüssel: JTBBYHZLENSNRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a toluenesulfonamide group linked to an ethylenediamine backbone. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Its synthesis involves reacting ethylenediamine with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine), followed by recrystallization in ethanol to yield a white solid with a 63% efficiency .

Eigenschaften

IUPAC Name

N-(2-aminoethyl)-4-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBBYHZLENSNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20228-51-7
Record name N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride, commonly referred to as AEBSF (4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride), is a sulfonamide compound known for its diverse biological activities, particularly as a serine protease inhibitor. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Target of Action
AEBSF primarily targets serine proteases, which are critical enzymes involved in numerous physiological processes, including blood coagulation, inflammation, and cell signaling. By inhibiting these enzymes, AEBSF can modulate various biological pathways.

Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, effectively blocking their catalytic activity .

Biochemical Pathways
The inhibition of serine proteases by AEBSF impacts several biochemical pathways. Notably, it can inhibit the activation of sterol regulatory element-binding proteins (SREBP), which are essential for cholesterol metabolism.

Pharmacokinetics

AEBSF is water-soluble, enhancing its distribution throughout biological systems. Its stability at low pH levels makes it particularly useful in acidic environments, such as those found in certain tissues or during specific experimental conditions.

Biological Effects

Cellular Effects
AEBSF has been shown to exhibit various cellular effects. For instance, it inhibits respiratory syncytial virus (RSV) infection by interfering with viral replication mechanisms. Additionally, it has been reported to attenuate inflammation in animal models, such as reducing ovalbumin-induced airway inflammation in mice.

Dosage Effects
The biological effects of AEBSF vary with dosage. In studies involving animal models, different concentrations have demonstrated varying efficacy in modulating inflammatory responses and other biological activities.

Applications in Research and Medicine

AEBSF has a wide range of applications across different scientific fields:

  • Chemistry : Utilized as a reagent in organic synthesis and as a catalyst in various chemical reactions.
  • Biology : Employed in studies of enzyme kinetics and protein interactions.
  • Medicine : Potential therapeutic applications include treatment for diseases associated with protease activity, such as certain cancers and viral infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of AEBSF:

  • Inhibition of Serine Proteases : Research indicates that AEBSF effectively inhibits several key serine proteases, including chymotrypsin and trypsin, demonstrating its potential utility in therapeutic contexts where protease activity is detrimental .
  • Antiviral Activity : AEBSF has shown promise in inhibiting RSV infection in vitro, suggesting potential applications in antiviral therapies.
  • Inflammation Modulation : In mouse models, AEBSF has been effective in reducing inflammation associated with allergic responses, indicating its role as an anti-inflammatory agent.

Data Summary

The following table summarizes key findings related to the biological activity of AEBSF:

Study Focus Findings Reference
Serine Protease InhibitionIrreversible inhibition of chymotrypsin and trypsin
Antiviral ActivityInhibition of RSV infection
Inflammation ModulationAttenuation of ovalbumin-induced airway inflammation in mice
PharmacokineticsWater-soluble; stable at low pH; effective distribution throughout the body

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Sulfonamide Derivatives

The compound shares structural homology with other N-(2-aminoethyl) sulfonamides but differs in substituents on the aromatic ring and functional groups. Key comparisons include:

Compound Name Substituent/Modification Molecular Weight Key Applications/Properties Reference
N-(2-aminoethyl)-4-methylbenzenesulfonamide HCl 4-methylbenzenesulfonamide 246.73 (calc.) Intermediate for sensing probes
N-(2-aminoethyl)-4-nitrobenzenesulfonamide HCl 4-nitrobenzenesulfonamide 281.72 Research reagent, enzyme inhibition
4-(2-Aminoethyl)benzene sulfonyl fluoride HCl Sulfonyl fluoride (AEBSF) 239.70 Serine protease inhibitor
N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide HCl Naphthalene ring, chloro substituent 377.33 Biochemical intermediates

Key Observations :

  • The methyl group in the target compound enhances lipophilicity compared to the nitro group in , which increases electron-withdrawing effects and reactivity.
  • AEBSF () replaces the sulfonamide with a sulfonyl fluoride group, enabling irreversible protease inhibition .

Comparison with Benzamide Derivatives

Benzamide analogs with the N-(2-aminoethyl) backbone exhibit distinct pharmacological profiles:

Compound Name (Example) Core Structure Substituents Yield Biological Target Reference
N-(2-aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide HCl (12) Benzamide 2,4-dichloro on benzamide and phenyl 98% Trypanosoma brucei inhibitor
M8-B Hydrochloride () Thiophenecarboxamide 3-methoxy-4-benzyloxy phenyl N/A TRPM8 antagonist (neuroinflammation)
Ro 41-1049 () Thiazolecarboxamide 3-fluorophenyl N/A MAO-A inhibitor

Key Observations :

  • The benzamide scaffold in –3 is optimized for antiparasitic activity, whereas thiophene/thiazole carboxamides () target ion channels and enzymes.
  • Hydrochloride salts are consistently used to improve aqueous solubility across these compounds.

Vorbereitungsmethoden

Direct Synthesis via Sulfonyl Chloride and Ethylenediamine

The most common and straightforward method to prepare N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2-aminoethylamine (ethylenediamine). This method is well-documented and proceeds under mild conditions.

Procedure:

  • 4-Methylbenzenesulfonyl chloride is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.
  • 2-Aminoethylamine is added dropwise to the stirred solution at low temperature (0–5 °C) to control the exothermic reaction.
  • A base such as potassium carbonate or triethylamine is often added to neutralize the hydrochloric acid formed and drive the reaction forward.
  • The reaction mixture is stirred at room temperature for several hours (typically 12–24 hours) to ensure complete conversion.
  • After reaction completion, the mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt of the sulfonamide.
  • The product is isolated by filtration or extraction, washed, and dried.

Key Data:

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF Aprotic solvents preferred
Temperature 0–5 °C (addition), then RT Controls reaction rate and selectivity
Base K2CO3, Et3N Neutralizes HCl byproduct
Reaction time 12–24 hours Ensures full conversion
Product isolation Acidification with HCl, filtration Forms hydrochloride salt
Yield High (typically >80%) Depends on purity of reagents

This method is exemplified in the synthesis of related sulfonamides, such as N-allyl-4-methylbenzenesulfonamide, where the sulfonyl chloride reacts with primary amines under similar conditions, yielding high purity products suitable for further functionalization.

Boc Protection and Further Functionalization

In some synthetic routes, the amino group of N-(2-aminoethyl)-4-methylbenzenesulfonamide is protected using tert-butyloxycarbonyl (Boc) groups to facilitate subsequent reactions or purifications.

Procedure:

  • N-(2-aminoethyl)-4-methylbenzenesulfonamide is dissolved in dichloromethane at 0 °C.
  • Di-tert-butyl dicarbonate (Boc2O) and triethylamine are added to the solution.
  • The mixture is stirred at room temperature for 1.5 to 2 hours.
  • The reaction mixture is washed with water to remove inorganic salts.
  • The organic layer is dried, filtered, and concentrated.
  • Purification by silica gel chromatography yields the Boc-protected sulfonamide.

This approach allows selective derivatization and is useful in complex synthetic sequences.

Industrial Scale Synthesis Considerations

Patents and industrial processes highlight the importance of controlling reaction parameters such as temperature, pH, and solvent choice to optimize yield and purity. The use of activated carbon for purification and vacuum drying at controlled temperatures (30–50 °C) are common post-synthesis steps to ensure product quality.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Sulfonyl chloride + ethylenediamine 4-Methylbenzenesulfonyl chloride + 2-aminoethylamine 0–5 °C addition, RT stirring, basic medium, acidification Simple, high yield, scalable Requires careful pH control
Boc Protection N-(2-aminoethyl)-4-methylbenzenesulfonamide + Boc2O 0 °C to RT, Et3N base, organic solvent Enables further derivatization Additional purification step
Multi-step one-pot hydrogenation Nitrobenzenesulfonamide derivatives Catalytic hydrogenation, diazotization, reduction, condensation Efficient, minimal waste Complex, specialized equipment

Research Findings and Analytical Data

  • Mass spectrometry (EI, 70 eV) confirms molecular ions and fragment patterns consistent with sulfonamide structures.
  • Crystallographic studies of related sulfonamides confirm expected bond lengths and tetrahedral geometry around sulfur atoms, supporting structural assignments.
  • Reaction yields typically exceed 75–80%, with high purity confirmed by NMR and chromatographic methods.

Q & A

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride, and how can purity be optimized?

The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with ethylenediamine derivatives under controlled pH (8–9) and temperature (0–5°C). Key steps include:

  • Aminoethylation : Reacting 4-methylbenzenesulfonyl chloride with ethylenediamine in dichloromethane, followed by HCl neutralization .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).
  • Characterization : Use NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Q. Which analytical techniques are critical for confirming the identity of this compound?

  • NMR Spectroscopy : ¹H NMR peaks at δ 2.45 (s, 3H, CH₃), δ 3.10–3.30 (m, 4H, NH₂CH₂CH₂), and δ 7.30–7.70 (m, 4H, aromatic protons) confirm the sulfonamide backbone .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 215.28 .
  • IR Spectroscopy : Peaks at 1346 cm⁻¹ (S=O asymmetric stretch) and 1157 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store in argon-purged containers at 2–8°C to prevent hydrolysis or oxidation .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Degradation products include hydrolyzed sulfonic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its carbonic anhydrase inhibitory activity?

  • Substituent Variation : Modify the aminoethyl group (e.g., cyclopropyl or benzyl derivatives) to assess steric/electronic effects on enzyme binding .
  • Activity Assays : Measure IC₅₀ using stopped-flow CO₂ hydration assays with human carbonic anhydrase isoforms (e.g., CA II, IX) .
  • Data Analysis : Correlate inhibition potency with substituent hydrophobicity (logP) using Hansch analysis.
Substituent (R)IC₅₀ (nM) CA IIlogP
H (parent)12.41.2
Cyclopropyl8.71.8
Benzyl25.92.5

Q. What experimental strategies resolve contradictions in spectral data during characterization?

  • Orthogonal Techniques : Combine 2D NMR (COSY, HSQC) with high-resolution MS to distinguish between structural isomers or impurities .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in related sulfonamide structures ) provides unambiguous conformation.
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the sulfonamide group .

Q. How can researchers design assays to assess selectivity against off-target enzymes?

  • Panel Screening : Test inhibition against a panel of serine proteases (e.g., trypsin, chymotrypsin) and metalloenzymes (e.g., angiotensin-converting enzyme) .
  • Molecular Docking : Simulate binding to carbonic anhydrase isoforms (CA II vs. CA IX) using AutoDock Vina to predict selectivity .
  • Kinetic Analysis : Compare Kᵢ values under varying pH (6.5–8.0) to exploit active-site differences .

Q. What are the methodological considerations for studying its pharmacokinetics in vitro?

  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Plasma Protein Binding : Employ equilibrium dialysis (pH 7.4) to measure unbound fraction; >90% binding suggests limited tissue distribution .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • QC Protocols : Implement strict HPLC purity thresholds (>98%) and NMR conformity checks for each batch .
  • Bioactivity Normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) to control for assay variability .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm activity differences are significant (p < 0.05) .

Q. What computational tools are recommended for modeling its interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding poses in GROMACS with AMBER force fields to assess stability over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict potency changes .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.